REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.Cl.[CH3:11][NH:12][O:13][CH3:14].CCN(C(C)C)C(C)C>CC(C)=O>[Cl:9][C:4]1[N:5]=[C:6]([Cl:8])[N:7]=[C:2]([N:12]([CH3:11])[O:13][CH3:14])[N:3]=1 |f:1.2|
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=N1)Cl)Cl
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
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N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
15.8 g
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Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
the mixture then stirred at 0° C. for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated
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Type
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ADDITION
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Details
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the residue was treated with EtOAc (750 mL)
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Type
|
WASH
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Details
|
washed with water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (pet ether/ethyl acetate=50/1 to 10/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=NC(=N1)Cl)N(OC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |